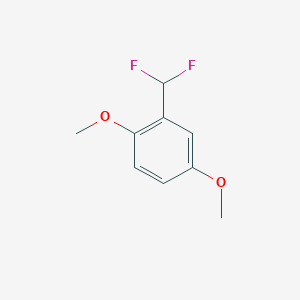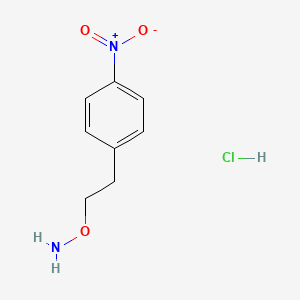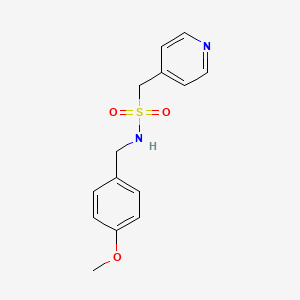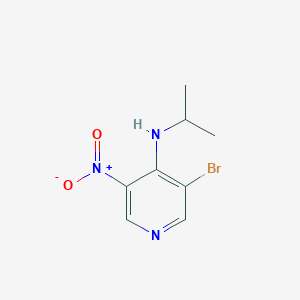
3-Bromo-N-isopropyl-5-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-isopropyl-5-nitropyridin-4-amine is a chemical compound with the molecular formula C8H10BrN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position, an isopropyl group at the nitrogen atom, and a nitro group at the 5-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-isopropyl-5-nitropyridin-4-amine typically involves the nitration of 3-bromo-4-aminopyridine followed by alkylation. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The resulting 3-bromo-5-nitropyridin-4-amine is then subjected to alkylation using isopropyl bromide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-N-isopropyl-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 3-bromo-N-isopropyl-5-aminopyridin-4-amine.
Oxidation: Formation of oxides or hydroxyl derivatives of the isopropyl group.
Aplicaciones Científicas De Investigación
3-Bromo-N-isopropyl-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-isopropyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom and isopropyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-nitropyridine: Similar structure but lacks the isopropyl group.
2-Amino-3-bromo-5-nitropyridine: Contains an amino group instead of an isopropyl group.
5-Bromo-2-hydroxy-3-nitropyridine: Contains a hydroxyl group instead of an isopropyl group
Uniqueness
3-Bromo-N-isopropyl-5-nitropyridin-4-amine is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10BrN3O2 |
|---|---|
Peso molecular |
260.09 g/mol |
Nombre IUPAC |
3-bromo-5-nitro-N-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H10BrN3O2/c1-5(2)11-8-6(9)3-10-4-7(8)12(13)14/h3-5H,1-2H3,(H,10,11) |
Clave InChI |
WTEMIHCONAFAMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C=NC=C1[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)
![Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate](/img/structure/B13696350.png)

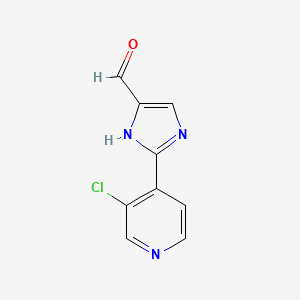


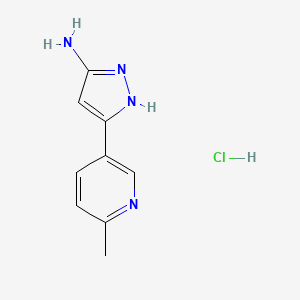
![5H-Cyclopenta[C]pyridine](/img/structure/B13696389.png)


